molecular formula C19H22N2O2S B11303460 1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11303460
M. Wt: 342.5 g/mol
InChI Key: ZIDDHIYZQUDMKV-UHFFFAOYSA-N
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Description

1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the methoxyethyl and methylphenoxyethyl groups. Common reagents and conditions may include:

    Starting Materials: 2-aminobenzothiazole, 2-methoxyethanol, 2-methylphenol

    Reagents: Sulfur, sodium hydroxide, and various organic solvents

    Conditions: Reflux, inert atmosphere, and controlled temperatures

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the benzodiazole ring

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying biological processes

    Medicine: Potential therapeutic agent for various diseases

    Industry: Used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZOTHIAZOLE
  • 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZOXAZOLE

Uniqueness

1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxyethyl and methylphenoxyethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole

InChI

InChI=1S/C19H22N2O2S/c1-15-7-3-6-10-18(15)23-13-14-24-19-20-16-8-4-5-9-17(16)21(19)11-12-22-2/h3-10H,11-14H2,1-2H3

InChI Key

ZIDDHIYZQUDMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

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